molecular formula C25H22F5N3O3 B11933420 FGFR1 inhibitor-2

FGFR1 inhibitor-2

Cat. No.: B11933420
M. Wt: 507.5 g/mol
InChI Key: PYHZCSUPIZNJGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fibroblast Growth Factor Receptor 1 inhibitor-2 is a compound that targets the Fibroblast Growth Factor Receptor 1, a member of the receptor tyrosine kinase family. This receptor plays a crucial role in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of Fibroblast Growth Factor Receptor 1 signaling is implicated in numerous cancers, making it a significant target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fibroblast Growth Factor Receptor 1 inhibitor-2 typically involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired chemical structure and functional groups .

Industrial Production Methods

Industrial production of Fibroblast Growth Factor Receptor 1 inhibitor-2 involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Fibroblast Growth Factor Receptor 1 inhibitor-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Fibroblast Growth Factor Receptor 1 inhibitor-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.

    Biology: Employed in cell culture studies to investigate the role of Fibroblast Growth Factor Receptor 1 in cellular processes like proliferation and differentiation.

    Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated Fibroblast Growth Factor Receptor 1 signaling. .

    Industry: Utilized in the development of targeted therapies and personalized medicine approaches.

Mechanism of Action

Fibroblast Growth Factor Receptor 1 inhibitor-2 exerts its effects by binding to the Fibroblast Growth Factor Receptor 1, preventing the receptor from interacting with its natural ligands. This inhibition blocks the downstream signaling pathways, such as the RAS-MAPK-ERK pathway, which are crucial for cell proliferation and survival. By disrupting these pathways, the compound induces apoptosis and inhibits tumor growth .

Properties

Molecular Formula

C25H22F5N3O3

Molecular Weight

507.5 g/mol

IUPAC Name

1-[5,5-bis(4-fluorophenyl)pentyl]-3-[4-nitro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C25H22F5N3O3/c26-18-8-4-16(5-9-18)21(17-6-10-19(27)11-7-17)3-1-2-14-31-24(34)32-20-12-13-23(33(35)36)22(15-20)25(28,29)30/h4-13,15,21H,1-3,14H2,(H2,31,32,34)

InChI Key

PYHZCSUPIZNJGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCNC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=C(C=C3)F)F

Origin of Product

United States

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